Enantiomeric Identity: (R) vs. (S) Configuration Controls Stereochemical Outcome in Asymmetric Synthesis
The (R)-enantiomer (CAS 1821837-31-3) and (S)-enantiomer (CAS 445280-79-5) are non-superimposable mirror images with identical molecular formula (C₉H₁₄N₂S), molecular weight (182.29 g/mol), and computed physicochemical descriptors, yet opposite absolute configuration at the pyrrolidine C-2 stereocenter [1]. The (R) isomer is commercially available at 98% purity (Leyan) , while the (S) isomer is offered at 95% purity as the hydrobromide salt . In chiral-pool synthesis, the (R) configuration derived from D-proline precursors provides the opposite sense of asymmetric induction compared to the (S) isomer derived from L-proline, making the two enantiomers non-interchangeable for any stereochemically defined application. This is consistent with the well-established principle that enantiomeric pyrrolidine-thiazole hybrids exhibit differential binding to chiral biological targets such as cysteine protease cathepsin S, where stereochemistry at the pyrrolidine ring directly governs inhibitor potency [2].
| Evidence Dimension | Absolute configuration (chirality) at pyrrolidine C-2 position |
|---|---|
| Target Compound Data | (R) configuration; [α]D not publicly reported but configuration confirmed by InChI stereodescriptor /t8-/m1/s1; purity 98% (free base, Leyan) |
| Comparator Or Baseline | (S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide (CAS 445280-79-5); (S) configuration; purity 95% (VWR) |
| Quantified Difference | Opposite enantiomer; all physicochemical descriptors identical; biological and chiral induction outcomes inverted |
| Conditions | Chiral HPLC or polarimetry required to distinguish; differential activity demonstrated in pyrrolidine-thiazole cathepsin S inhibitor series (EP2814822B1) [2] |
Why This Matters
For any application requiring stereochemical definition—asymmetric catalysis, chiral ligand design, or enantioselective target engagement—the (R) and (S) enantiomers are distinct chemical entities and cannot be substituted without altering the stereochemical outcome or biological activity.
- [1] PubChem CID 42078481: (r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. InChI stereodescriptor: /t8-/m1/s1. NCBI, 2026. View Source
- [2] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1. Filed 14 February 2013. Status: Not in force. Cathepsin S inhibitors with chiral pyrrolidine-thiazole scaffolds. View Source
